molecular formula C10H13F3N4 B1598224 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine CAS No. 893752-50-6

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Cat. No. B1598224
CAS RN: 893752-50-6
M. Wt: 246.23 g/mol
InChI Key: KKOCPUHZKUYMRV-UHFFFAOYSA-N
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Description

“2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 893752-50-6. It has a molecular weight of 246.24 . The IUPAC name for this compound is 2-methyl-4-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure. Further structural analysis would require more specific data or computational modeling .

Scientific Research Applications

Neuroprotection and Anti-inflammatory

Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models. This suggests potential applications in treating neurodegenerative diseases and reducing inflammation in the brain .

Antitumor Activities

Some pyrimidine derivatives exhibit better antitumor activities against specific cancer cell lines like A549, indicating their potential as effective antitumor agents .

Chemical Synthesis

The compound “2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is available for purchase and can be used in chemical synthesis and research, suggesting its role in the development of new chemical entities .

Antidepressant Effects

Pyrimidine derivatives have been studied for their pharmacology in rodent behavioral models, indicating potential antidepressant effects. This opens up possibilities for new treatments in mental health disorders .

properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOCPUHZKUYMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406509
Record name 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893752-50-6
Record name 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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